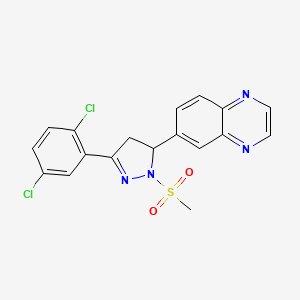

6-(3-(2,5-dichlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Description

Properties

IUPAC Name |

6-[5-(2,5-dichlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O2S/c1-27(25,26)24-18(11-2-5-15-17(8-11)22-7-6-21-15)10-16(23-24)13-9-12(19)3-4-14(13)20/h2-9,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAFOGCKDCWKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=C(C=CC(=C2)Cl)Cl)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3-(2,5-dichlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a derivative of quinoxaline that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, antiviral, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C18H16Cl2N4O2S

- Molecular Weight : 404.31 g/mol

This compound features a quinoxaline backbone substituted with a dichlorophenyl group and a methylsulfonyl moiety, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Bacillus subtilis | Effective |

2. Antiviral Activity

The antiviral potential of this compound has been explored in various studies. It has shown efficacy against viruses such as HSV-1 and cytomegalovirus. The mechanism of action appears to involve the inhibition of viral replication.

- HSV-1 : The compound demonstrated IC50 values in the low micromolar range, indicating significant antiviral activity.

- Cytomegalovirus : Further studies showed effective inhibition at concentrations around 1e5 mM depending on the cell type used in assays .

3. Anticancer Properties

Quinoxaline derivatives are recognized for their anticancer effects. The specific compound has been evaluated in vitro against several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HCT-116 | 1.9 | High activity |

| MCF-7 | 2.3 | High activity |

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Case Studies

A notable case study involved the synthesis of various quinoxaline derivatives, including our compound of interest. These derivatives were tested for their biological activities across multiple assays:

- Antimicrobial Assays : Showed broad-spectrum activity against both bacterial and fungal strains.

- Cytotoxicity Tests : Indicated selective toxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is often linked to their structural features. Modifications in substituents can enhance or diminish their pharmacological effects:

- The presence of halogen atoms (like chlorine) generally increases antibacterial potency.

- Sulfonyl groups contribute to improved solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its quinoxaline-pyrazole hybrid scaffold and 2,5-dichlorophenyl/methylsulfonyl substituents. Below is a comparative analysis with related compounds from the evidence:

Electronic and Steric Effects

- Halogen vs. Alkyl/Aryl Substituents : The 2,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects and steric bulk compared to the 4-methylphenyl group in or the furan-2-yl group in . This enhances electrophilicity and may improve binding to biological targets like enzymes .

- Methylsulfonyl Group : Common in all analogs, this group increases metabolic stability and solubility via polar interactions .

Physicochemical Properties

- The target compound’s molecular weight (~450–470 g/mol) and logP (predicted >3.0 due to dichlorophenyl) suggest moderate solubility in lipid membranes, suitable for oral bioavailability.

- Compared to the furan-containing analog (), the dichlorophenyl group likely reduces pKa (more acidic) due to electron-withdrawing effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare quinoxaline derivatives like 6-(3-(2,5-dichlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline?

Answer: The synthesis of quinoxaline derivatives typically involves condensation reactions between o-phenylenediamines and diketones or α-keto esters. For pyrazole-linked quinoxalines, cyclocondensation of substituted pyrazolones with quinoxaline precursors under reflux conditions is common. For example, triethylamine in DMSO facilitates nucleophilic substitution at room temperature, while high-temperature (240–250°C) thermal cyclization is used for dehydration and ring closure . The methylsulfonyl group is introduced via sulfonation of the pyrazole intermediate using methanesulfonyl chloride in the presence of a base .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer: Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., distinguishing diastereomers in pyrazole-quinoxaline hybrids) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation pathways .

- HPLC : Assesses purity (>95% is typical for bioactive compounds) .

- X-ray crystallography : Resolves structural ambiguities, such as dihydro-pyrazole ring puckering .

Q. What preliminary biological screening approaches are used to evaluate its activity?

Answer: Initial screening involves:

- In vitro enzyme assays : For antiviral candidates, HIV-1 reverse transcriptase (RT) inhibition is measured using a colorimetric polymerase chain reaction (PCR)-based assay (IC₅₀ values <10 µM indicate promise) .

- Anti-proliferative assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7 for breast cancer) quantify growth inhibition (GI₅₀) and selectivity indices .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking optimize the design of quinoxaline derivatives targeting HIV reverse transcriptase?

Answer:

- 3D-QSAR : Pharmacophore models identify critical substituents (e.g., methylsulfonyl enhances binding to the NNRTI pocket) .

- Molecular docking : AutoDock or Glide predicts binding poses to conserved residues (e.g., Lys101, Tyr188 in HIV RT). Compounds with quinoxaline-pyrazole hybrids show improved π-π stacking with Tyr181 .

- Free energy perturbation (FEP) : Quantifies resistance mutations (e.g., K103N) by simulating binding affinity changes .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Answer:

- Meta-analysis of substituent effects : Electron-withdrawing groups (e.g., 2,5-dichlorophenyl) enhance RT inhibition but reduce solubility. Hydrophilic substituents (e.g., hydroxyl) improve bioavailability but may weaken target binding .

- Dose-response profiling : Compare IC₅₀ trends across cell lines (e.g., MT-2 vs. PBMCs) to distinguish target-specific vs. cytotoxic effects .

- Proteomics : Identify off-target interactions (e.g., kinase inhibition) using affinity chromatography or thermal shift assays .

Q. How can structural modifications enhance selectivity against off-target enzymes like topoisomerase II?

Answer:

- Hybridization : Coupling quinoxaline with coumarin or triazole moieties introduces steric bulk to prevent intercalation into DNA-topoisomerase complexes .

- Isosteric replacement : Replacing methylsulfonyl with trifluoromethanesulfonyl reduces non-specific DNA binding while retaining RT affinity .

- Selectivity screens : Parallel testing against related enzymes (e.g., topoisomerase I/II, integrase) identifies structural features driving selectivity .

Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?

Answer:

- Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein-ligand complex stability under heat stress .

- CRISPR-Cas9 knockouts : Validates dependency on specific pathways (e.g., HIV replication in RT-knockout vs. wild-type cells) .

- Molecular dynamics (MD) simulations : Reveals conformational changes in RT or kinase domains upon ligand binding (≥100 ns simulations) .

Methodological Challenges

Q. What are the limitations in scaling up synthesis for in vivo studies?

Answer:

Q. How can metabolic stability and toxicity be improved without compromising potency?

Answer:

- Prodrug strategies : Esterification of hydroxyl groups enhances plasma stability (e.g., acetyl-protected analogs show 3x longer half-life in rat liver microsomes) .

- CYP450 inhibition assays : Screen for interactions using human liver microsomes to guide structural refinements (e.g., replacing chlorine with fluorine reduces CYP3A4 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.